molecular formula C7H10N2O2 B2949583 Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 72083-62-6

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2949583
CAS No.: 72083-62-6
M. Wt: 154.169
InChI Key: DXQCQLJXMICOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS: 180258-45-1) is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at the 4-position, a methyl ester at the 2-position, and a methyl group at the 1-position. Its hydrochloride salt form (molecular formula: C₇H₁₁ClN₂O₂, molecular weight: 190.63 g/mol) is commonly used in biochemical and pharmacological research. Key applications include studies on GLP-1, insulin secretion, glucose tolerance, and antimicrobial peptide modulation . The compound exhibits a melting point of 240°C, a boiling point of 303.3°C, and a vapor pressure of 0.000938 mmHg at 25°C, with storage recommendations at 2–8°C .

Properties

IUPAC Name

methyl 4-amino-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQCQLJXMICOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-amino-1-methylpyrrole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., amide bond formation) and participation in hydrogen bonding, critical for biological activity . Chloro-substituted analogues (e.g., Ethyl 4-chloro-1H-pyrrole-2-carboxylate) exhibit enhanced electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions . Formyl-substituted derivatives (e.g., Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate) are reactive toward condensation or Schiff base formation .

Physicochemical Properties: The hydrochloride salt form of the target compound has higher polarity and water solubility compared to neutral esters (e.g., Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate) . Ethyl esters generally exhibit lower boiling points and increased lipophilicity compared to methyl esters due to longer alkyl chains .

Synthetic Utility: this compound is used in multi-step syntheses of pyrrolo[1,2-a][1,4]diazepine derivatives, leveraging its amino group for coupling reactions . Chloro- and formyl-substituted analogues serve as intermediates for further functionalization, such as cross-coupling or redox reactions .

Stability and Handling

  • The hydrochloride salt form requires refrigeration (2–8°C) to prevent decomposition, whereas neutral esters (e.g., Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate) are stable at ambient conditions .

Biological Activity

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (MMPC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MMPC has the molecular formula C7H10N2O2C_7H_{10}N_2O_2 and a molecular weight of 154.17 g/mol. Its structure includes a pyrrole ring substituted with an amino group and a carboxylate ester, which are crucial for its interaction with biological targets.

The biological activity of MMPC is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the carboxylate ester can engage in hydrophobic interactions. These interactions can modulate the activity of proteins involved in cellular processes, leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that MMPC exhibits significant antimicrobial properties against several bacterial strains.
  • Anticancer Activity : Research indicates that MMPC may inhibit cancer cell proliferation by interfering with specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against multiple strains
AnticancerInhibits cell growth in vitro
Gene Therapy PotentialHigh affinity for DNA binding

Case Studies

  • Antimicrobial Studies : In a study evaluating MMPC's antimicrobial properties, it was found to have a minimum inhibitory concentration (MIC) below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis. This suggests a promising avenue for developing new treatments for resistant infections .
  • Anticancer Evaluation : A series of experiments demonstrated that MMPC significantly inhibited the growth of various cancer cell lines, including those derived from breast cancer. The inhibition was dose-dependent, indicating that higher concentrations led to increased cell death .
  • Gene Therapy Applications : Research has shown that MMPC can bind effectively to double-stranded DNA, suggesting its potential use in gene therapy applications. The binding affinity was assessed using melting temperature (Tm) and circular dichroism (CD) analyses, revealing stable interactions with target sequences .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate?

Methodological Answer: The compound can be synthesized via functionalization of pyrrole precursors. For example:

  • Oxidation/Reduction Pathways : Use tin(II) chloride in hydrochloric acid to reduce nitro groups to amines on the pyrrole ring (as demonstrated for analogous ethyl derivatives) .
  • Esterification : React 4-amino-1-methylpyrrole-2-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester.
  • Coupling Reactions : Adapt protocols for ethyl 4-methylpyrrole-2-carboxylate derivatives, where acid chlorides are coupled to pyrrole esters using standard amide/ester bond formation conditions (e.g., DCC/DMAP) .

Key Considerations : Monitor reaction progress via TLC or LCMS. Purify via flash chromatography (e.g., 4:1 petroleum ether/ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Look for characteristic signals:
    • ¹H NMR : Pyrrole protons appear as doublets or singlets at δ 6.3–7.5 ppm. The methyl ester group (COOCH₃) resonates as a singlet at δ 3.7–3.9 ppm, and the amino group (NH₂) may show broad peaks at δ 4.5–5.5 ppm (if protonated) .
    • ¹³C NMR : The ester carbonyl (COOCH₃) appears at δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks. For example, analogous pyrrole esters exhibit m/z ≈ 185–200 .
  • X-ray Crystallography : Resolve ambiguities in substituent positions using SHELXL (for refinement) and ORTEP (for visualization) .

Q. How can hydrogen bonding patterns influence the compound’s crystallographic behavior?

Methodological Answer: Hydrogen bonds between the amino group (N–H) and ester carbonyl (C=O) can stabilize crystal packing. For example:

  • Centrosymmetric Dimers : Observed in pyrrole carboxylic acids via N–H⋯O bonds (graph-set motif R₂²(10)) .
  • Chain Formation : O–H⋯O bonds (e.g., in hydrated forms) may extend structures along specific axes .

Validation : Use PLATON (Spek, 2009) to analyze hydrogen-bonding networks and validate structural motifs .

Advanced Research Questions

Q. How can the amino group be selectively functionalized for medicinal chemistry applications?

Methodological Answer:

  • Acylation : React with acyl chlorides (e.g., benzoyl chloride) in dichloromethane with DMAP as a catalyst to form amides.
  • Suzuki Coupling : Introduce aryl/heteroaryl groups via palladium-catalyzed cross-coupling after converting –NH₂ to –B(OH)₂ .
  • Protection Strategies : Use Boc (tert-butoxycarbonyl) to protect the amino group during multi-step syntheses, followed by deprotection with TFA .

Case Study : Analogous ethyl derivatives were functionalized with trifluoromethylpyridyl groups for kinase inhibition studies .

Q. How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Discrepancy Sources : Anisotropic displacement parameters or twinning. Use SHELXL’s TWIN command for twinned data .
  • Validation Tools :
    • Check for overfitting with Rfree (target ≤ 0.05 above Rwork).
    • Analyze residual density maps in Olex2 to identify misplaced atoms .
  • Case Example : For high-resolution data, apply restraints to thermal parameters of the methyl group to avoid overinterpretation .

Q. What computational methods predict the compound’s reactivity in electrophilic substitution?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to calculate Fukui indices for the pyrrole ring. The 4-amino group directs electrophiles to the 5-position due to resonance effects.
  • MD Simulations : Assess solvation effects on reactivity (e.g., in DMSO vs. THF) using GROMACS .

Experimental Validation : Compare predicted sites with bromination (NBS) or nitration (HNO₃/H₂SO₄) results .

Q. How does the hydrochloride salt form enhance solubility for biological assays?

Methodological Answer:

  • Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt. Confirm via ¹H NMR (disappearance of –NH₂ and appearance of –NH₃⁺Cl⁻ at δ 8–9 ppm) .
  • Solubility Testing : Measure in PBS (pH 7.4) using UV-Vis spectroscopy. Hydrochloride salts of ethyl analogs showed ≥10 mg/mL solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.